The compound is classified as a lactam, specifically a bicyclic nitrogen-containing heterocycle. Its structure comprises a bicyclo[2.2.1] framework, which includes a nitrogen atom at one of the bridgehead positions. This classification places it within the broader category of nitrogen heterocycles, which are significant in pharmaceutical chemistry due to their biological activities.
The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol can be achieved through several methods, with the Diels-Alder reaction being one of the most prominent approaches.
The molecular structure of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol can be described as follows:
The unique bicyclic arrangement contributes to its chemical properties and reactivity patterns, making it an interesting subject for further studies in structural biology and medicinal chemistry.
The chemical reactivity of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is primarily governed by its functional groups:
The mechanism of action for compounds like 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors:
Research indicates that compounds similar to 2-Azabicyclo[2.2.1]hept-5-en-3-yland their derivatives may exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
Solubility | Soluble in organic solvents such as ethanol and dichloromethane |
Stability | Stable under standard laboratory conditions |
Reactivity | Can undergo oxidation and nucleophilic substitution |
These properties highlight its utility in organic synthesis and potential applications in pharmaceuticals .
The applications of 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol are diverse:
The stereoselective construction of 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol relies extensively on the chiral manipulation of its precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). This bicyclic [2.2.1] lactam framework serves as a versatile scaffold for introducing stereochemical complexity through controlled functionalization. The inherent endo/exo facial selectivity in nucleophilic additions to the lactam carbonyl enables diastereoselective access to key intermediates [2] [9].
Enzymatic desymmetrization represents a powerful strategy for establishing absolute stereochemistry. Engineered carboxymethylproline synthases (CMPSs) of the crotonase superfamily catalyze stereodivergent C–C bond formations with malonyl-CoA derivatives. Structural modifications at key active-site residues (e.g., position 108 in CarB CMPS) significantly influence stereoselectivity. For instance, CarB M108V and CarB M108I variants exhibit enhanced selectivity for producing (4S,6R)-4,6-dimethyl-5-carboxymethylproline derivatives, precursors to stereodefined lactams [5]. These transformations proceed via precise enolate geometry control and avoidance of steric clashes between substrate substituents and enzyme residues, as illustrated by computational modeling [5].
Reductive transformations further enhance stereocontrol. Lithium aluminum hydride reduction of Vince lactam proceeds with high exo-face selectivity, preferentially yielding the (1S,2R,4S)-alcohol diastereomer due to stereoelectronic bias imposed by the bicyclic framework. This selectivity profile is consistently observed across various Vince lactam derivatives, providing a reliable route to the core alcohol stereochemistry present in 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol [2] [9].
Table 1: Enzymatic Approaches to Chiral Vince Lactam Precursors
Enzyme Variant | Substrate Pair | Major Product Stereochemistry | Diastereomeric Excess (d.e.) | Yield (%) |
---|---|---|---|---|
CarB H229A | 4,4-dimethyl-l-GHP + Methylmalonyl-CoA | (6R)-4,4,6-trimethyl-t-CMP | >0.95 | ~35 (NMR) |
CarB M108V | 4-methyl-l-GHP + Methylmalonyl-CoA | (4S,6R)-4,6-dimethyl-t-CMP | 0.60 | ~28 |
CarB M108I/Q111N | 4-methyl-l-GHP + Methylmalonyl-CoA | (4S,6R)-4,6-dimethyl-t-CMP | 0.60 | ~25 |
ThnE V153M | 4-methyl-l-GHP + Methylmalonyl-CoA | (4S,6S)-4,6-dimethyl-t-CMP | 0.86 | ~18 |
Racemic mixtures of 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol derivatives necessitate efficient resolution strategies for accessing enantiopure forms essential for pharmaceutical applications. Chemoenzymatic methods offer high efficiency and operational simplicity for this purpose. Lipases and esterases demonstrate exceptional proficiency in the kinetic resolution of racemic Vince lactam alcohols via enantioselective acylation or hydrolysis [4] [8].
Pseudomonas cepacia lipase (PCL) catalyzes the transesterification of racemic N-Boc-protected Vince lactam alcohol with vinyl acetate. This reaction exhibits remarkable enantioselectivity (E > 200), selectively acylating the (1S,2R,4S) enantiomer while leaving the desired (1R,2S,4R) enantiomer unreacted. The unreacted alcohol is recovered with high enantiomeric excess (>99% ee), providing the key chiral intermediate for carbocyclic nucleoside synthesis like (−)-carbovir [8]. The enzymatic acylation advantageously occurs under mild conditions (ambient temperature, organic solvents like methyl tert-butyl ether), preserving the integrity of the strained bicyclic system [6] [8].
Dynamic kinetic resolution (DKR) represents a more advanced strategy, overcoming the 50% yield limitation of standard kinetic resolution. This approach integrates enzymatic resolution with in situ racemization of the substrate. Ruthenium-based catalysts, such as Shvo's catalyst [(η⁵-C₄Ph₄COHOCC₄Ph₄η⁵)(μ-H)Ru₂(CO)₄(μ-CO)], effectively racemize the Vince lactam alcohol under hydrogen transfer conditions compatible with enzymatic activity. Coupling this racemization with CAL-B (Novozym 435) catalyzed acetylation enables near-quantitative conversion of the racemate to the single (1S,2R,4S)-acetate enantiomer with excellent ee [4].
Table 2: Enzymatic Kinetic Resolution of Vince Lactam Alcohol Derivatives
Enzyme | Substrate | Reaction Type | Preferred Enantiomer (Configuration) | ee (%) | Conversion (%) | E value |
---|---|---|---|---|---|---|
Pseudomonas cepacia lipase (PCL) | N-Boc-2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | Acylation (Vinyl Acetate) | (1S,2R,4S) | >99 (Ac) | 50 | >200 |
Candida antarctica Lipase B (CAL-B) | N-Cbz-2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | Hydrolysis (Acetate) | (1R,2S,4R) | 98 | 45 | >100 |
The strategic elaboration of readily available Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) provides efficient access to the target alcohol. A robust synthetic sequence involves Diels-Alder cycloaddition between cyclopentadiene and chlorosulfonyl isocyanate (CSI) or cyanogen chloride/methanesulfonyl cyanide, followed by controlled hydrolysis or alcoholysis. The reaction of cyclopentadiene with methanesulfonyl cyanide (MsCN) in methanol at low temperatures (0–5 °C) yields the N-methanesulfonyl Vince lactam adduct. Subsequent acid hydrolysis (e.g., using aqueous acetic acid or methanesulfonic acid/water) selectively cleaves the sulfonyl group while preserving the lactam and alkene, furnishing Vince lactam in high yield (95%) and purity [7] [10]. This method offers advantages in scalability and avoids harsh conditions that could degrade the bicyclic structure.
The introduction of the hydroxymethyl group exploits the electrophilic character of the bridgehead position adjacent to the lactam nitrogen. Reduction of Vince lactam using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran remains the most direct method, affording 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol with high exo-diastereoselectivity. Alternative reducing agents like diisobutylaluminum hydride (DIBAL-H) offer milder conditions but may exhibit lower stereoselectivity. The alkene moiety within the product provides a versatile handle for further diversification. Electrophilic additions proceed with predictable regiochemistry. For example, bromination (Br₂ in CH₂Cl₂) yields the corresponding exo-5,6-dibromide, while azidation (e.g., using sodium azide and ceric ammonium nitrate CAN) provides access to exo-6-azido derivatives suitable for subsequent "click" chemistry or Staudinger reduction [7].
Table 3: Functional Group Transformations of Vince Lactam Derivatives Towards the Alcohol
Starting Material | Reagent/Conditions | Primary Product | Key Features |
---|---|---|---|
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) | LiAlH₄, THF, reflux, 8-18h | 2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | High exo-diastereoselectivity (>95:5 dr) |
N-Ms Vince Lactam Adduct | Methanesulfonic Acid, H₂O, THF, 34°C, 2.5h | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chemoselective deprotection, 88% yield |
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | Br₂, CH₂Cl₂, 0°C to rt | (1S,2R,4S)-3-(Hydroxymethyl)-5,6-dibromo-2-azabicyclo[2.2.1]heptane | Exo-addition, retention of stereochemistry |
2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | NaN₃, CAN, CH₃CN/H₂O, 0°C | (1S,2R,4S)-3-(Hydroxymethyl)-6-azido-2-azabicyclo[2.2.1]hept-5-ene | Regioselective exo-azidation |
Catalytic asymmetric methodologies provide powerful tools for directly installing or modifying the hydroxymethyl side chain of 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol derivatives with high enantiomeric excess. The prochiral nature of the alkene within the bicyclic framework makes it amenable to enantioselective addition and oxidation reactions.
Epoxidation of the alkene in N-protected Vince lactam alcohols using chiral catalysts exemplifies this approach. Jacobsen's (salen)Mn(III) complexes catalyze the enantioselective epoxidation of the vinyl group. For instance, employing the Jacobsen catalyst derived from (1R,2R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride with sodium hypochlorite as the oxidant affords the corresponding exo-epoxide in >90% enantiomeric excess. The stereochemistry arises from preferential approach of the oxidant to the si-face of the alkene coordinated within the chiral salen pocket. These epoxides serve as pivotal intermediates for ring-opening reactions to introduce diverse functionalities adjacent to the alcohol [3] [6].
Catalytic asymmetric hydrogenation offers a route to saturated analogues with defined stereocenters. While direct hydrogenation of the Vince lactam alcohol alkene can be challenging, hydrogenating precursor enamides derived from the Vince lactam nitrogen proves highly effective. Chiral rhodium complexes bearing DuPhos (1,2-Bis(phospholano)benzene) ligands catalyze the hydrogenation of N-acyl Vince lactam enamides under mild pressures (50–100 psi H₂). This process delivers N-acyl-2-azabicyclo[2.2.1]heptan-3-ylmethanols with excellent diastereoselectivity (>95% de) and enantioselectivity (>98% ee) for the saturated carbocyclic structure, crucial for certain nucleoside analogues [3].
The alcohol functionality itself can be subjected to catalytic asymmetric transformations. Kinetic resolution via asymmetric acylation, as discussed in Section 1.2, is a prime example. Furthermore, catalytic enantioselective aldol reactions or cyanations using the aldehyde derived from controlled oxidation of the primary alcohol are emerging areas. For example, oxidation of 2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol to the corresponding aldehyde, followed by a proline-catalyzed aldol reaction, provides access to highly functionalized chiral building blocks with multiple stereocenters [6].
Table 4: Catalytic Asymmetric Reactions on Vince Lactam Alcohol Derivatives
Reaction Type | Substrate | Catalyst System | Product Stereochemistry (Major) | ee/de (%) | Yield (%) |
---|---|---|---|---|---|
Epoxidation | N-Boc-2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol | Jacobsen (salen)Mn(III), NaOCl | (1R,2S,3R,4S)-exo-Epoxide | 92 | 85 |
Hydrogenation (Enamide) | N-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-ylmethanol | Rh-(R,R)-Et-DuPhos, H₂ (50 psi) | (1S,2R,3R,4S)-N-Acetyl-saturated alcohol | 98 (ee), >95 (de) | 95 |
Aldol Reaction (Oxidized) | 2-Azabicyclo[2.2.1]hept-5-en-3-carbaldehyde | L-Proline, Acetone | (1S,2R)-3-[(1R)-1-Hydroxyethyl] derivative | 90 (dr) | 75 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: